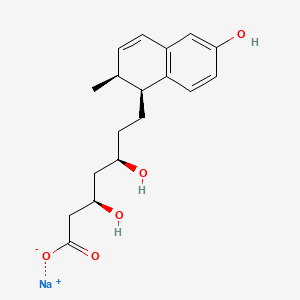

myo-Inositol 1,3,4,6-tetrakis-phosphate ammonium salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

myo-Inositol 1,3,4,6-tetrakis-phosphate ammonium salt is a naturally occurring inositol phosphate compound. It is a derivative of myo-inositol, a carbohydrate that plays a crucial role in cell signaling and regulation. This compound is known for its ability to stimulate the mobilization of intracellular calcium ions, making it significant in various biological processes .

Applications De Recherche Scientifique

myo-Inositol 1,3,4,6-tetrakis-phosphate ammonium salt has a wide range of scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of other inositol phosphates and as a reagent in studying phosphorylation reactions.

Biology: Plays a role in cell signaling pathways, particularly in the regulation of intracellular calcium levels.

Medicine: Investigated for its potential therapeutic effects in diseases related to calcium signaling dysregulation, such as neurodegenerative disorders.

Industry: Utilized in the production of specialized chemicals and as a component in biochemical assays

Mécanisme D'action

Target of Action

The primary target of myo-Inositol 1,3,4,6-tetrakis-phosphate ammonium salt is the Inositol (1,4,5)P3 receptor . This receptor plays a crucial role in the regulation of intracellular calcium levels .

Mode of Action

This compound interacts with its target by stimulating the mobilization of intracellular calcium . It is suggested that this compound may recognize and exhibit its calcium-releasing activity through the Inositol (1,4,5)P3 receptor .

Biochemical Pathways

This compound largely acts as an intermediate in the biochemical pathway. It serves as a substrate for inositol-1,3,4,6-tetrakisphosphate 5-kinase to produce inositol-1,3,4,5,6-pentaphosphate, or inositol-1,3,4,6-tetrakisphosphate 2-kinase to give inositol-1,2,3,4,6-pentaphosphate . These inositol pentaphosphates can be further phosphorylated to produce inositol-1,2,3,4,5,6-hexakisphosphate, or phytic acid, which serves diverse roles in eukaryotic tissues .

Result of Action

The result of the action of this compound is the release of intracellular calcium . This release of calcium can have various effects depending on the cell type and the physiological context.

Action Environment

The action of this compound is influenced by the intracellular environment. For example, it is described to accumulate in angiotensin II-stimulated cells

Analyse Biochimique

Biochemical Properties

Myo-Inositol 1,3,4,6-tetrakis-phosphate ammonium salt is involved in several biochemical reactions. It accumulates in cells stimulated by angiotensin II and is known to stimulate the release of intracellular calcium ions. This compound interacts with the inositol (1,4,5)P3 receptor, which is a key player in calcium signaling pathways. The interaction between this compound and the inositol (1,4,5)P3 receptor facilitates the release of calcium ions from intracellular stores, thereby influencing various cellular processes .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to stimulate the release of intracellular calcium ions plays a crucial role in these processes. For instance, in SH-SY5Y cells, this compound has been shown to mobilize intracellular calcium, which is essential for various cellular functions .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the inositol (1,4,5)P3 receptor. This interaction leads to the release of calcium ions from intracellular stores. The compound acts as a second messenger in cellular signaling pathways, regulating a wide array of cellular functions. The binding of this compound to the inositol (1,4,5)P3 receptor triggers a cascade of events that result in the mobilization of calcium ions, which in turn influences various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable when stored at -20°C and has a shelf life of at least five years . Over time, the compound’s ability to stimulate the release of intracellular calcium ions may be affected by factors such as degradation and changes in its chemical structure. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in terms of calcium signaling .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower dosages, the compound effectively stimulates the release of intracellular calcium ions without causing adverse effects. At higher dosages, there may be toxic or adverse effects, such as disruptions in calcium homeostasis and cellular function. It is important to determine the optimal dosage to achieve the desired effects while minimizing potential toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It serves as a substrate for inositol-1,3,4,6-tetrakisphosphate 5-kinase, which converts it to inositol-1,3,4,5,6-pentaphosphate. This compound can also be further phosphorylated to produce inositol-1,2,3,4,5,6-hexakisphosphate, which plays diverse roles in eukaryotic tissues. The involvement of this compound in these metabolic pathways highlights its importance in cellular metabolism and signaling .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation within cells. The distribution of this compound within cells is crucial for its function in calcium signaling and other cellular processes .

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its effects on cellular function. The compound’s localization is directed by targeting signals and post-translational modifications that ensure its proper distribution within the cell. The subcellular localization of this compound is essential for its role in regulating calcium signaling and other cellular processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of myo-Inositol 1,3,4,6-tetrakis-phosphate ammonium salt typically involves the phosphorylation of myo-inositol. The process includes multiple steps of phosphorylation using specific reagents and catalysts to achieve the desired tetrakis-phosphate structure. The reaction conditions often require controlled temperatures and pH levels to ensure the correct formation of phosphate groups at the 1,3,4, and 6 positions of the inositol ring .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using automated reactors. These reactors maintain precise control over reaction conditions, such as temperature, pressure, and pH, to optimize yield and purity. The final product is then purified through crystallization or chromatography techniques to obtain a high-purity compound suitable for research and industrial applications .

Analyse Des Réactions Chimiques

Types of Reactions

myo-Inositol 1,3,4,6-tetrakis-phosphate ammonium salt undergoes various chemical reactions, including:

Phosphorylation: Addition of phosphate groups to the inositol ring.

Hydrolysis: Breaking down of phosphate groups under acidic or basic conditions.

Complexation: Formation of complexes with metal ions, which can affect its biological activity.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Phosphoric acid: For phosphorylation reactions.

Hydrochloric acid or sodium hydroxide: For hydrolysis reactions.

Metal salts (e.g., calcium chloride): For complexation reactions.

Major Products Formed

The major products formed from these reactions include various phosphorylated derivatives of myo-inositol and metal-inositol complexes. These products have distinct biological activities and can be used in different research applications .

Comparaison Avec Des Composés Similaires

Similar Compounds

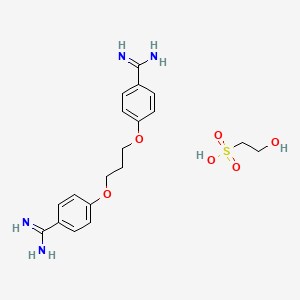

- myo-Inositol 1,3,4,5-tetrakis-phosphate ammonium salt

- myo-Inositol 1,4,5-tris-phosphate trisodium salt

- myo-Inositol 1,2,3,4,5,6-hexakisphosphate dodecasodium salt

Uniqueness

myo-Inositol 1,3,4,6-tetrakis-phosphate ammonium salt is unique due to its specific phosphorylation pattern, which confers distinct biological activities compared to other inositol phosphates. Its ability to selectively mobilize calcium ions through the inositol (1,4,5)P3 receptor sets it apart from other similar compounds that may have different receptor affinities and signaling properties .

Propriétés

IUPAC Name |

azane;[(1S,3R,4R,6S)-2,5-dihydroxy-3,4,6-triphosphonooxycyclohexyl] dihydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16O18P4.8H3N/c7-1-3(21-25(9,10)11)5(23-27(15,16)17)2(8)6(24-28(18,19)20)4(1)22-26(12,13)14;;;;;;;;/h1-8H,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);8*1H3/t1?,2?,3-,4+,5-,6+;;;;;;;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYJQGWXFJWPHKE-NBMJPRJCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)O.N.N.N.N.N.N.N.N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@H]1([C@H](C([C@H]([C@@H](C1O)OP(=O)(O)O)OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O.N.N.N.N.N.N.N.N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

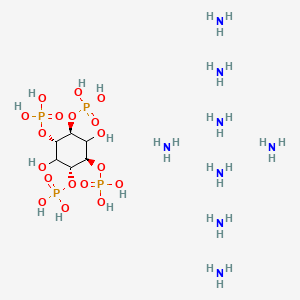

Molecular Formula |

C6H40N8O18P4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

636.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.